molecular formula C21H24Br4O4 B12746998 Epon 1124A80 CAS No. 109675-38-9

Epon 1124A80

Cat. No.: B12746998
CAS No.: 109675-38-9
M. Wt: 660.0 g/mol
InChI Key: UTMWVHZWNKBNKF-UHFFFAOYSA-N
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Description

Epon 1124A80 is a brominated epoxy resin derived from tetrabromobisphenol A (TBBPA) and epichlorohydrin, formulated as a solution in acetone. Its chemical designation is diglycidyl ether of tetrabromobisphenol A (DGETBBPA). This resin is specifically engineered for flame-retardant applications in electrical laminates, with a bromine content of 19.5% by weight, which significantly enhances fire resistance . Key properties include:

  • Viscosity: 1,200–2,000 cP at 25°C
  • Density: 10.2 lb/gal (1.22 g/cm³)
  • Weight per Epoxide (WPE): 425–445 g/eq

Its primary industrial use lies in electrical laminates, where it provides dielectric stability, chemical resistance, and compliance with fire safety standards. The acetone solvent facilitates processing in coatings and composite formulations .

Properties

CAS No.

109675-38-9

Molecular Formula

C21H24Br4O4

Molecular Weight

660.0 g/mol

IUPAC Name

3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methoxyethoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol

InChI

InChI=1S/C21H24Br4O4/c1-21(2,13-9-15(22)19(16(23)10-13)28-6-4-5-26)14-11-17(24)20(18(25)12-14)29-8-7-27-3/h9-12,26H,4-8H2,1-3H3

InChI Key

UTMWVHZWNKBNKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCCCO)Br)C2=CC(=C(C(=C2)Br)OCCOC)Br

Origin of Product

United States

Preparation Methods

Epon 1124A80 is typically synthesized by reacting brominated bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired molecular weight and viscosity are achieved. The resulting epoxy resin is then dissolved in acetone to create an 80% solids solution .

Industrial production methods involve the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The resin is manufactured to a tight range of product specifications and is distinguished by its low color and cleanliness .

Chemical Reactions Analysis

Epon 1124A80 undergoes several types of chemical reactions, including:

Mechanism of Action

The primary mechanism by which Epon 1124A80 exerts its effects is through the formation of a crosslinked polymer network during the curing process. This network provides the material with its mechanical strength, thermal stability, and flame retardant properties. The brominated bisphenol A structure contributes to the flame retardancy by releasing bromine radicals that interfere with the combustion process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Epon 1124A80 is compared below with two structurally and functionally related epoxy resins: EPON™ Resin 828 (a standard bisphenol A-based epoxy) and Epon Z (a high-performance variant).

Table 1: Comparative Properties of this compound, EPON 828, and Epon Z

Property This compound EPON 828 Epon Z
Chemical Base Tetrabromobisphenol A Bisphenol A Proprietary formulation
Bromine Content 19.5% by weight 0% Not disclosed
Viscosity (25°C) 1,200–2,000 cP 11,000–14,000 cP Data not available
Primary Application Flame-retardant laminates Adhesives, coatings, composites High-temperature potting materials
Curing Requirements Standard amine/hardener systems Compatible with diverse curing agents Requires specialized catalysts (e.g., GMB, A1203)
Thermal Stability Moderate (decomposes at ~300°C) High (stable up to 150°C post-cure) Excellent (stable above 200°C)

Key Differences

Flame Retardancy :

  • This compound’s bromine content provides intrinsic flame resistance, making it superior in applications like circuit boards and electrical insulation .
  • EPON 828 lacks halogenation, requiring additive flame retardants (e.g., phosphorus compounds) for similar performance, which may compromise mechanical properties .

Processing and Compatibility :

  • This compound’s acetone solvent simplifies integration into coatings but limits high-temperature applications due to solvent volatility.
  • EPON 828 is solvent-free, offering broader compatibility with fillers and reinforcements in composites .
  • Epon Z requires stringent curing protocols (e.g., multi-stage heating) for optimal electrical and mechanical performance, increasing production complexity .

Mechanical and Electrical Performance :

  • EPON 828 exhibits higher tensile strength (∼70 MPa) and adhesion versatility, ideal for aerospace and marine coatings .
  • This compound prioritizes dielectric properties (e.g., low dissipation factor) critical for high-frequency electrical laminates .

Research Findings and Industrial Relevance

  • This compound: Validated in studies for achieving UL94 V-0 ratings in printed circuit boards, with minimal smoke emission compared to non-brominated alternatives .
  • EPON 828 : Dominates the adhesive market due to its balance of cost, processability, and durability in harsh environments .
  • Epon Z : Preferred in military and aerospace applications for its exceptional thermal endurance, though higher costs limit widespread adoption .

Q & A

Q. What are the standard analytical techniques for characterizing the molecular structure of Epon 1124A80?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to identify the epoxy groups and bromine substitution patterns. Proton (¹H) and carbon-13 (¹³C) NMR are critical for verifying the polymer backbone structure.
  • Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., C-Br stretching at ~600 cm⁻¹ and epoxy ring vibrations at ~915 cm⁻¹).
  • Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) determines molecular weight distribution and polydispersity, essential for reproducibility in polymer synthesis .

Q. How can researchers ensure the purity of this compound in experimental settings?

Methodological Answer:

  • Employ high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify residual monomers or unreacted precursors.
  • Differential scanning calorimetry (DSC) can detect impurities by analyzing deviations from the expected glass transition temperature (Tg) range (typically 120–150°C for brominated epoxies).
  • Cross-validate results using elemental analysis to confirm bromine content (~50–55% by mass for this compound) .

Q. What spectroscopic methods are suitable for identifying functional groups in this compound?

Methodological Answer:

  • Raman spectroscopy complements FTIR to resolve overlapping peaks, particularly for C-Br bonds.
  • X-ray photoelectron spectroscopy (XPS) quantifies surface bromine concentration, critical for applications requiring uniform flame-retardant properties.
  • For bulk analysis, energy-dispersive X-ray spectroscopy (EDS) coupled with scanning electron microscopy (SEM) provides elemental mapping .

Advanced Research Questions

Q. How can contradictions in thermal stability data of this compound across studies be systematically resolved?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min in nitrogen) to compare decomposition profiles. Variations in onset degradation temperatures (T₅%: 300–320°C) may arise from differences in curing agents or sample preparation.
  • Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to analyze activation energy discrepancies.
  • Document environmental factors (humidity, storage conditions) and curing protocols to isolate variables .

Q. What experimental designs are optimal for studying the curing kinetics of this compound in composite materials?

Methodological Answer:

  • Use isothermal DSC to measure reaction enthalpy (ΔH) at multiple temperatures (e.g., 80–120°C) and calculate rate constants via the Arrhenius equation.
  • Design a factorial experiment to test interactions between curing agents (e.g., amines vs. anhydrides), stoichiometry, and curing time.
  • Validate with rheological measurements to correlate gelation time with crosslink density .

Q. What statistical approaches are recommended for analyzing variability in flame-retardant efficacy data of this compound-based polymers?

Methodological Answer:

  • Apply multivariate regression to model flame-retardant performance (e.g., limiting oxygen index, LOI) as a function of bromine content, filler type, and polymer morphology.
  • Use analysis of variance (ANOVA) to assess significance of processing parameters (e.g., mixing speed, curing temperature).
  • Address outliers through Grubbs’ test and report confidence intervals to enhance reproducibility .

Methodological Considerations for Data Validation

Q. How can researchers address ethical and reproducibility challenges when publishing this compound datasets?

Methodological Answer:

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, FTIR, and TGA data in repositories like Zenodo or Figshare.
  • Include detailed metadata (e.g., instrument calibration logs, batch numbers of reagents) to enable replication.
  • Disclose conflicts of interest, particularly if collaborating with industrial partners, to maintain academic integrity .

Q. What strategies mitigate bias in toxicity assessments of this compound degradation products?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts (e.g., tetrabromobisphenol-A) in simulated environmental conditions.
  • Implement blinded analysis during cytotoxicity assays (e.g., MTT tests on human cell lines) to reduce observer bias.
  • Cross-reference findings with computational toxicology models (e.g., QSAR predictions) to validate experimental results .

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